molecular formula C37H59N B13703472 9,9-Didodecyl-9,10-dihydroacridine

9,9-Didodecyl-9,10-dihydroacridine

Cat. No.: B13703472
M. Wt: 517.9 g/mol
InChI Key: DTJJAAZNTKUCOS-UHFFFAOYSA-N
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Description

9,9-Didodecyl-9,10-dihydroacridine is a derivative of 9,10-dihydroacridine, a compound known for its diverse applications in various fields such as organic electronics, photochemistry, and medicinal chemistry. This compound is characterized by the presence of two dodecyl groups attached to the nitrogen atom at the 9th position of the acridine ring, which enhances its solubility and alters its electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-didodecyl-9,10-dihydroacridine typically involves the alkylation of 9,10-dihydroacridine with dodecyl halides. A common method is the Buchwald-Hartwig cross-coupling reaction, where 9,10-dihydroacridine is reacted with dodecyl bromide in the presence of a palladium catalyst and a suitable ligand . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

9,9-Didodecyl-9,10-dihydroacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridine derivatives.

    Reduction: Reduction reactions can convert it back to its parent dihydroacridine form.

    Substitution: The dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridine derivatives, while substitution reactions can produce a variety of alkyl or aryl-substituted acridines.

Mechanism of Action

The mechanism of action of 9,9-didodecyl-9,10-dihydroacridine in its various applications involves its ability to interact with molecular targets through electronic and steric effects. In antibacterial applications, for example, the compound promotes the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting the formation of the Z-ring and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Didodecyl-9,10-dihydroacridine is unique due to the presence of long alkyl chains, which enhance its solubility and modify its electronic properties, making it more suitable for specific applications such as in organic electronics and photochemistry.

Properties

Molecular Formula

C37H59N

Molecular Weight

517.9 g/mol

IUPAC Name

9,9-didodecyl-10H-acridine

InChI

InChI=1S/C37H59N/c1-3-5-7-9-11-13-15-17-19-25-31-37(32-26-20-18-16-14-12-10-8-6-4-2)33-27-21-23-29-35(33)38-36-30-24-22-28-34(36)37/h21-24,27-30,38H,3-20,25-26,31-32H2,1-2H3

InChI Key

DTJJAAZNTKUCOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1(C2=CC=CC=C2NC3=CC=CC=C31)CCCCCCCCCCCC

Origin of Product

United States

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